

# OICR-8268: A High-Affinity Ligand for the DCAF1 WDR Domain

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

OICR-8268 is a potent, reversible, and cell-active small molecule ligand that demonstrates high-affinity binding to the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for two distinct E3 ligases, CRL4-DCAF1 and EDVP, playing a crucial role in protein degradation.[1][2] This makes DCAF1 a compelling target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), in areas such as oncology and antiviral treatments.[2][3] OICR-8268 serves as a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of next-generation DCAF1-targeted therapies.[2]

## **Quantitative Data Summary**

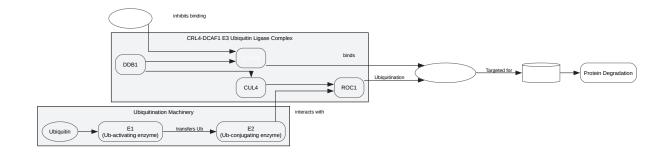
The binding affinity and cellular engagement of **OICR-8268** with the DCAF1 WDR domain have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data.



| Assay Type                              | Parameter | Value       |
|---|-----------|-------------|
| Surface Plasmon Resonance (SPR)         | KD        | 38 nM[1][2] |
| Isothermal Titration Calorimetry (ITC)  | Kd        | 278 nM[1]   |
| Cellular Thermal Shift Assay<br>(CETSA) | EC50      | 10 μM[1][2] |

# **Mechanism of Action and Signaling Pathway**

**OICR-8268** binds to the WDR domain of DCAF1.[1][3] This domain is crucial for substrate recognition by the CRL4-DCAF1 E3 ubiquitin ligase complex. By occupying this binding site, **OICR-8268** can modulate the protein-protein interactions between DCAF1 and its native substrates, thereby interfering with the ubiquitination and subsequent degradation of these substrates. The development of molecules like **OICR-8268** opens avenues for their use in targeted protein degradation strategies.



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Caption: **OICR-8268** inhibits the binding of substrate proteins to the DCAF1 component of the CRL4 E3 ligase complex.

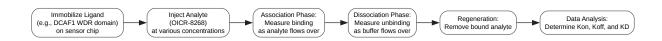
## **Experimental Protocols**

Detailed methodologies for the key experiments used to characterize the interaction of **OICR-8268** with DCAF1 are provided below.

## **Surface Plasmon Resonance (SPR)**

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

#### **Experimental Workflow:**



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Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

#### Methodology:

- Immobilization: The DCAF1 WDR domain is immobilized on the surface of a sensor chip.
- Injection: A series of concentrations of OICR-8268 are injected and flow over the sensor surface.
- Association: The binding of OICR-8268 to the immobilized DCAF1 is monitored in real-time, causing a change in the refractive index, which is proportional to the amount of bound analyte.
- Dissociation: After the injection of OICR-8268, a buffer is flowed over the chip, and the dissociation of the complex is monitored.

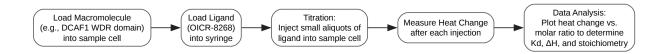


- Regeneration: The sensor surface is treated with a solution to remove any remaining bound
   OICR-8268, preparing it for the next injection.
- Data Analysis: The association and dissociation curves are fitted to a binding model to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).

## **Isothermal Titration Calorimetry (ITC)**

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ) of the interaction.

**Experimental Workflow:** 



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Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

#### Methodology:

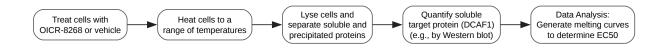
- Sample Preparation: A solution of the DCAF1 WDR domain is placed in the sample cell of the calorimeter, and a solution of OICR-8268 is loaded into a syringe.
- Titration: Small aliquots of OICR-8268 are injected into the DCAF1 solution.
- Heat Measurement: The heat released or absorbed upon each injection is measured.
- Data Analysis: The heat change per injection is plotted against the molar ratio of OICR-8268
  to DCAF1. This binding isotherm is then fitted to a model to calculate the binding affinity
  (Kd), enthalpy change (ΔH), and stoichiometry of the interaction.

## **Cellular Thermal Shift Assay (CETSA)**



CETSA is a method used to assess the target engagement of a compound in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

#### **Experimental Workflow:**



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

#### Methodology:

- Cell Treatment: Intact cells are treated with various concentrations of OICR-8268 or a vehicle control.
- Thermal Denaturation: The treated cells are heated to a specific temperature, causing protein denaturation and aggregation.
- Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified, typically by Western blotting or other immunoassays.
- Data Analysis: A dose-response curve is generated by plotting the amount of soluble DCAF1
  as a function of the OICR-8268 concentration. This curve is used to determine the EC50,
  which represents the concentration of OICR-8268 required to stabilize 50% of the DCAF1
  protein.[1][2]

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#### References

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